4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19BrN2O4S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis procedures. The process may start with the bromination of a suitable precursor, followed by the introduction of the sulfonamide group under controlled conditions. This might involve reagents like sulfuryl chloride or related sulfonylating agents. The incorporation of the tetrahydroquinolin moiety would typically require a cyclization reaction, often facilitated by catalysts such as Lewis acids.
Industrial Production Methods: In industrial settings, the production of this compound may involve streamlined processes for efficiency and yield optimization. Large-scale synthesis would likely employ continuous flow reactors to ensure consistent quality and minimize reaction time. Advanced purification techniques, such as chromatography or crystallization, would be essential to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions it Undergoes: The compound can undergo various chemical reactions, including:
Oxidation: The methoxy group and the nitrogen in the tetrahydroquinolin ring can be targets for oxidation under specific conditions.
Reduction: The bromide can be reduced to introduce other functional groups.
Substitution: Halogen exchange reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions Used in These Reactions:
Oxidation: Often involves reagents like hydrogen peroxide or ozone.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Typically involves nucleophilic agents, possibly in the presence of a base like sodium hydroxide.
Major Products Formed from These Reactions:
Oxidative products might include quinone derivatives.
Reduction can lead to dehalogenated compounds.
Substitution reactions yield a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications: 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications across multiple fields:
Chemistry:
As a building block in the synthesis of more complex molecules.
Biology:
Studied for its interaction with biological macromolecules, offering insights into binding mechanisms and effects.
Medicine:
Potential pharmacological applications, including as enzyme inhibitors or receptor modulators.
Industry:
Used in materials science for developing novel polymers or as an intermediate in the synthesis of functional materials.
Mechanism of Action
Molecular Targets and Pathways Involved: The compound's mechanism of action can vary depending on its application. In biological contexts, it may interact with enzyme active sites, modulating their activity. The sulfonamide group could play a role in binding to protein residues, while the tetrahydroquinolin moiety may confer specificity to particular targets. This compound might also influence signaling pathways by interacting with cell receptors or ion channels.
Comparison with Similar Compounds
4-bromo-N-(1-(2-methylacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: A slight structural variation which might alter its chemical and biological properties.
4-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Lacking the bromine atom, which could impact its binding affinity and reaction profile.
Highlighting its Uniqueness: What sets 4-bromo-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart from similar compounds is the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine's presence makes it a useful intermediate in synthesis, allowing for further functionalization that might be less accessible with other halogens or functional groups.
Properties
IUPAC Name |
4-bromo-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-25-12-18(22)21-10-2-3-13-4-7-15(11-17(13)21)20-26(23,24)16-8-5-14(19)6-9-16/h4-9,11,20H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXVIRXIQRFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.